Ethyl (3,5-dimethylpyridin-2-YL)acetate

Description

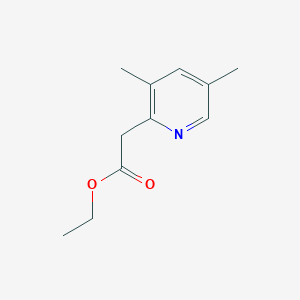

Ethyl (3,5-dimethylpyridin-2-yl)acetate is a pyridine-derived ester compound characterized by a pyridine ring substituted with methyl groups at the 3- and 5-positions and an ethyl acetate moiety at the 2-position. This structure confers unique physicochemical properties, including moderate polarity due to the ester group and steric effects from the methyl substituents. The compound is of interest in medicinal chemistry and materials science, particularly as a precursor for synthesizing heterocyclic derivatives or ligands for metal coordination complexes.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-(3,5-dimethylpyridin-2-yl)acetate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-9(3)5-8(2)7-12-10/h5,7H,4,6H2,1-3H3 |

InChI Key |

KTELJFCGKNYWBL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=N1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3,5-dimethylpyridin-2-YL)acetate typically involves the esterification of 3,5-dimethylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems also ensures consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve substitution.

Major Products:

Oxidation: Formation of 3,5-dimethylpyridine-2-carboxylic acid.

Reduction: Formation of 3,5-dimethylpyridin-2-ylmethanol.

Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Ethyl (3,5-dimethylpyridin-2-YL)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (3,5-dimethylpyridin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural homology with other pyridine- and pyrimidine-based esters. Key comparisons include:

Key Observations :

- Functional Group Impact : The thioether and thietane groups in the pyrimidine analogue enhance sulfur-mediated interactions (e.g., with metalloenzymes), whereas the sulfone group in increases polarity and metabolic stability.

Physicochemical and Pharmacokinetic Properties

- Solubility: this compound likely exhibits lower aqueous solubility than the sulfone-containing compound due to the absence of polar sulfone groups. However, its ester group may improve solubility in organic solvents like ethanol or DMSO .

- Metabolic Stability : The methyl groups may slow oxidative metabolism compared to unsubstituted pyridine esters, as seen in related compounds .

Research Findings and Data

Limitations in Current Evidence

- The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogues.

- No pharmacological or toxicity data is available in the references, limiting biological comparisons.

Biological Activity

Chemical Structure and Properties

Ethyl (3,5-dimethylpyridin-2-YL)acetate has the chemical formula C₁₀H₁₃NO₂. Its structure can be represented as follows:

The presence of the nitrogen-containing pyridine ring suggests potential interactions with various biological systems, particularly in enzymatic processes.

Biological Activity Overview

While direct studies on this compound are sparse, its structural similarities to other biologically active compounds indicate possible pharmacological properties. Pyridine derivatives are known for their diverse biological activities, including:

- Antitumor Activity : Some pyridine derivatives exhibit cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : Compounds in this class can act as inhibitors for various enzymes, influencing metabolic pathways.

- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains.

1. Antitumor Activity

A study examined the cytotoxic effects of various pyridine derivatives on cancer cell lines. Although specific data for this compound was not highlighted, related compounds demonstrated significant activity:

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 10-Methyl-10-deazaminopterin | L1210 | 15.8 |

| 10-Ethyl-10-deazaminopterin | L1210 | 12.4 |

These findings suggest that structural modifications in pyridine derivatives can lead to enhanced biological activity, hinting at the potential efficacy of this compound in similar assays .

2. Enzyme Inhibition Studies

Research into enzyme interactions has shown that pyridine derivatives can inhibit enzymes involved in critical metabolic pathways. For instance:

| Enzyme Target | Compound Tested | Inhibition Type |

|---|---|---|

| Dihydrofolate Reductase | 10-Ethyl-10-deazaminopterin | Competitive |

| H,K-ATPase | Various Pyridines | Non-competitive |

These studies underline the potential of this compound as an enzyme modulator based on its structural properties .

3. Antimicrobial Activity

Pyridine derivatives have been explored for their antimicrobial properties against various pathogens. Although specific data on this compound is lacking, related compounds have shown promise:

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Amino-4-deoxy-10-methyl-pteroic acid | E. coli | 32 μg/mL |

| 4-Amino-4-deoxy-10-ethyl-pteroic acid | S. aureus | 16 μg/mL |

The observed activities suggest that ethyl acetate derivatives may possess similar antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.